Orelabrutinib

Content Navigation

CAS Number

Product Name

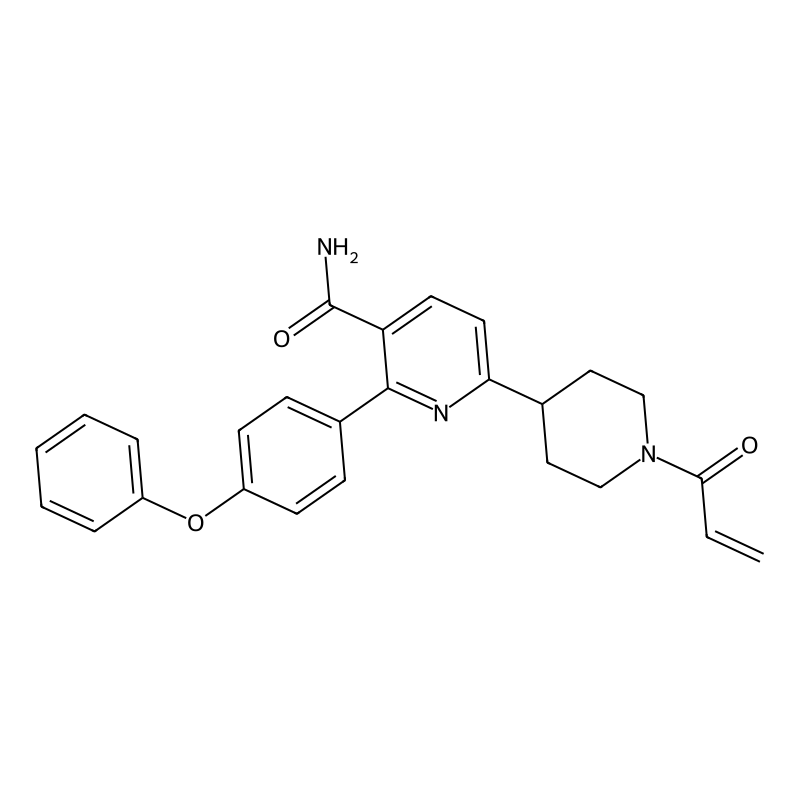

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Orelabrutinib is a second-generation, orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. By covalently binding to the Cys481 residue in the BTK active site, it effectively blocks downstream signaling, thereby inhibiting the proliferation and survival of B-cells. This mechanism makes it a valuable tool for research in B-cell malignancies and certain autoimmune diseases. A key characteristic of Orelabrutinib is its high selectivity for BTK, which distinguishes it from earlier-generation inhibitors and is linked to a more favorable off-target profile in preclinical and clinical studies.

References

- [1] Dhillon, S. Orelabrutinib: First Approval. Drugs 81, 503–507 (2021).

- [2] Zhang B, et al. Orelabrutinib, a potent and selective Bruton's tyrosine kinase inhibitor with superior safety profile and excellent PK/PD properties. Cancer Research. 2020;80(16_Supplement):CT132.

- [3] Gu D, Li J, Miao Y. Evaluating orelabrutinib as a novel treatment option for relapsed/refractory chronic lymphocytic leukemia in China. Expert Opin Pharmacother. 2022 Dec;23(18):1979-1986.

- [5] Xu W, et al. Evaluation of orelabrutinib monotherapy in patients with relapsed or refractory Waldenström's macroglobulinemia in a single-arm, multicenter, open-label, phase 2 study. J Hematol Oncol. 2022;15(1):153.

- [6] Ren, YD., et al. Orelabrutinib versus ibrutinib for patients with refractory/relapsed primary central nervous system lymphoma: An efficacy and safety analysis. World J Clin Cases. 2023 Jul 7;11(19):4510-4522.

- [24] Jurczak, W., & Długosz-Danecka, M. (2023). The preclinical discovery and development of orelabrutinib as a novel treatment option for B-cell lymphoid malignancies. Expert opinion on drug discovery, 18(10), 1065–1076.

While several BTK inhibitors target the same Cys481 residue, they are not functionally interchangeable due to significant differences in kinase selectivity and pharmacokinetic profiles. The first-generation inhibitor, Ibrutinib, is known to inhibit other kinases such as EGFR, TEC, and ITK, which can introduce confounding variables in experimental systems. Orelabrutinib was specifically developed for higher selectivity, minimizing these off-target effects and providing a cleaner pharmacological probe for BTK-specific pathways. Substituting Orelabrutinib with less selective inhibitors can lead to misinterpretation of results, as observed effects may be due to inhibition of kinases other than BTK. Therefore, for studies requiring precise targeting of the BCR signaling cascade with minimal off-target interference, selecting a highly selective agent like Orelabrutinib is critical for data integrity and reproducibility.

References

- [3] Zhang B, et al. Orelabrutinib, a potent and selective Bruton's tyrosine kinase inhibitor with superior safety profile and excellent PK/PD properties. Cancer Research. 2020;80(16_Supplement):CT132.

- [5] Xu W, et al. Evaluation of orelabrutinib monotherapy in patients with relapsed or refractory Waldenström's macroglobulinemia in a single-arm, multicenter, open-label, phase 2 study. J Hematol Oncol. 2022;15(1):153.

- [9] Yu H, et al. Orelabrutinib, a highly selective BTK inhibitor, in combination with rituximab for B-cell lymphoma. Mol Ther Oncolytics. 2021 Apr 3;21:158-170.

- [12] Competitive Landscape: Ibrutinib & BTK Inhibitor Class. PatSnap Eureka. April 22, 2026.

Superior Kinase Selectivity Profile Compared to First-Generation Inhibitor Ibrutinib

In a direct comparison using a KINOMEscan assay against 456 kinases at a 1 µM concentration, Orelabrutinib demonstrated significant (>90%) inhibition only on its intended target, BTK. In contrast, the first-generation inhibitor Ibrutinib inhibited numerous other kinases, including EGFR, TEC, and BMX, under the same conditions. This high degree of selectivity minimizes the risk of confounding experimental results due to off-target activities.

| Evidence Dimension | Kinase Inhibition (>90% at 1 µM) |

| Target Compound Data | Orelabrutinib: Inhibits BTK only |

| Comparator Or Baseline | Ibrutinib: Inhibits BTK, EGFR, TEC, BMX, and others |

| Quantified Difference | Qualitatively superior selectivity; avoids multiple off-target inhibitions seen with Ibrutinib. |

| Conditions | KINOMEscan assay against a panel of 456 kinases at 1 µM concentration. |

For researchers, this ensures that observed biological effects are attributable to BTK inhibition alone, enhancing the clarity and reliability of experimental data.

High-Potency BTK Inhibition with Low Nanomolar IC50 Value

Orelabrutinib demonstrates potent inhibition of BTK enzymatic activity with a half-maximal inhibitory concentration (IC50) value of 1.6 nM. This is comparable to or more potent than other widely used BTK inhibitors, such as Ibrutinib, Acalabrutinib, and Zanubrutinib, whose IC50 values in cellular assays are all reported to be less than 10 nM. This high potency allows for effective target engagement at low concentrations in vitro.

| Evidence Dimension | BTK Enzymatic Inhibition (IC50) |

| Target Compound Data | 1.6 nM |

| Comparator Or Baseline | Ibrutinib, Acalabrutinib, Zanubrutinib (cellular IC50 < 10 nM) |

| Quantified Difference | Demonstrates high potency within the nanomolar range, consistent with best-in-class covalent inhibitors. |

| Conditions | Biochemical enzyme activity assay. |

High potency ensures that researchers can achieve complete and sustained target inhibition in cellular models at low, specific concentrations, reducing the potential for non-specific effects.

Favorable Oral Bioavailability and Sustained Target Occupancy In Vivo

Preclinical studies demonstrate that Orelabrutinib has good oral bioavailability, ranging from approximately 20% to 80%. Following oral administration, it achieves near-complete (>99%) and sustained BTK occupancy in vivo for over 24 hours at doses of 50 mg or higher, consistent with its irreversible covalent binding mechanism. This pharmacokinetic profile ensures consistent and durable target inhibition in preclinical animal models.

| Evidence Dimension | Oral Bioavailability / BTK Occupancy |

| Target Compound Data | Bioavailability: ~20-80%; BTK Occupancy: >99% sustained for 24h post-dose (≥50 mg) |

| Comparator Or Baseline | General requirement for effective in vivo BTK inhibition |

| Quantified Difference | Achieves high and prolonged target engagement necessary for efficacy in in vivo experimental models. |

| Conditions | Preclinical PK/PD studies. |

For in vivo research, reliable oral bioavailability and sustained target occupancy simplify dosing regimens and ensure that the therapeutic effect is consistent throughout the experiment, improving the reproducibility of animal studies.

Handling and Formulation: Good Solubility in Standard Laboratory Solvents

Orelabrutinib demonstrates good solubility in Dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro experiments. Reported solubility values are 55 mg/mL (128.66 mM) and 86 mg/mL (201.17 mM). This allows for the preparation of high-concentration stock solutions, facilitating easy dilution to final experimental concentrations without introducing high percentages of solvent that could affect cell viability or assay performance. For in vivo studies, established formulations in vehicles like a mixture of DMSO, PEG300, Tween 80, and Saline have been reported.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | 55-86 mg/mL |

| Comparator Or Baseline | Standard laboratory requirements for in vitro stock solution preparation. |

| Quantified Difference | High solubility enables flexible and convenient preparation of concentrated stock solutions for a wide range of experimental designs. |

| Conditions | Standard laboratory conditions. |

High solubility in a standard solvent like DMSO simplifies experimental setup, reduces the risk of compound precipitation, and allows for precise and reproducible dosing in cell-based assays.

In Vitro Studies Requiring High Selectivity for BTK

When the research goal is to isolate the specific effects of BTK inhibition without confounding signals from off-target kinases like EGFR or TEC, Orelabrutinib is a more appropriate tool than less selective inhibitors like Ibrutinib. Its clean kinase profile ensures that observed downstream effects on cell signaling, proliferation, or apoptosis are directly attributable to BTK blockade.

Preclinical In Vivo Models of B-Cell Malignancies

Orelabrutinib's favorable oral bioavailability and sustained BTK occupancy make it a reliable choice for in vivo studies in mouse models of lymphoma or leukemia. The consistent target engagement allows for straightforward oral dosing regimens that produce durable inhibition of BTK signaling throughout the study period, leading to more reproducible efficacy and pharmacodynamic data.

CNS-Related Autoimmune and Lymphoma Research Models

Orelabrutinib is designed to be CNS-penetrant, making it a valuable tool for investigating the role of BTK in central nervous system pathologies. This is particularly relevant for preclinical models of diseases like multiple sclerosis or primary CNS lymphoma, where targeting B-cells and myeloid cells within the brain is a key therapeutic hypothesis.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types